2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-15(18-3,13-9-7-6-8-10-13)12-16-14(17)11-19-5-2/h6-10H,4-5,11-12H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZDTKFUIDZVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)COCC)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide typically involves the reaction of ethyl acetate with 2-methoxy-2-phenylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Substituent Variations
The following compounds share key structural motifs with 2-ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide, enabling comparative analysis:
N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)
- Structure: Features a butyl chain on the acetamide nitrogen and a fluorophenoxy group at the α-carbon.
- Synthesis : Prepared via bromoacetyl bromide and n-butylamine (Method B) or via coupling of 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with 2-bromo-N-n-butylacetamide (Method C) .
- Properties :
- Yield: 82%
- Melting Point: 75°C
- Rf: 0.32
2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide (Group 1 in )
- Structure : Contains a chloro substituent and a branched aromatic (2-ethyl-6-methylphenyl) group.
- Relevance : Structural similarity lies in the alkylated aromatic ring, which may confer similar steric effects and metabolic stability .
Metolachlor-2-Ethoxy (CAS 68544-97-8)
- Structure : 2-Ethoxy-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Comparison : Shares ethoxy and methoxy substituents with the target compound. The dual methoxy/ethoxy configuration likely enhances lipophilicity and resistance to hydrolysis .
2-Ethoxy-N-(4-Methylpyridin-2-yl)Acetamide (CAS 600139-25-1)
Physicochemical Properties
Key Observations :
- Methoxy and ethoxy groups generally increase boiling points and reduce crystallinity compared to halogenated analogs.
- Aromatic rings (e.g., phenyl, pyridinyl) contribute to UV absorption, aiding spectroscopic characterization .
Biological Activity
2-Ethoxy-N-(2-methoxy-2-phenylbutyl)acetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. Its molecular formula is CHNO, and it possesses both ethoxy and methoxy functional groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, modifying signal transduction pathways that affect cellular responses such as proliferation or apoptosis.
In Vitro Studies
Recent in vitro studies have demonstrated the compound's efficacy against various cell lines. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | IC (µM) | Observed Effects |
|---|---|---|---|
| HepG2 | 12.5 | Induced apoptosis | |
| MCF-7 | 15.0 | Inhibited proliferation | |
| A549 | 10.0 | Reduced viability |
These studies indicate that this compound exhibits significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Mechanistic Insights
The mechanism of action was further elucidated through biochemical assays assessing the compound's effect on specific pathways:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its role in promoting programmed cell death.
- Cell Cycle Arrest : Cell cycle analysis showed that treatment led to G1 phase arrest in MCF-7 cells, disrupting normal cell cycle progression.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Case Study A : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues.
- Case Study B : A study involving lung cancer models indicated that the compound effectively reduced metastasis rates by inhibiting angiogenesis, suggesting its utility as an anti-metastatic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
